BenchChemオンラインストアへようこそ!

2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

M4 muscarinic receptor Allosteric modulation Medicinal chemistry lead optimization

Strategic ketone analogue of the M4 PAM VU-10010 series, designed to eliminate the metabolically labile carboxamide bond []. Offers improved physicochemical and CNS-penetrant properties for next-generation neuroscience research []. Also a confirmed LMW-PTP inhibitor pharmacophore (IC50 = 14.2 µM) for phosphatase-targeted cancer biology [].

Molecular Formula C16H13ClN2OS
Molecular Weight 316.8 g/mol
Cat. No. B5572719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Molecular FormulaC16H13ClN2OS
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)C
InChIInChI=1S/C16H13ClN2OS/c1-8-7-9(2)19-16-12(8)13(18)15(21-16)14(20)10-3-5-11(17)6-4-10/h3-7H,18H2,1-2H3
InChIKeyCNNVQSJKWGITOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine: Structural Core, Physicochemical Identity, and Comparator Space


2-(4-Chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine (CAS RN 285986-83-6, MFCD00124706) is a synthetic small molecule belonging to the 3-amino-2-benzoylthieno[2,3-b]pyridine class . Its core scaffold – a 3-amino-4,6-dimethylthieno[2,3-b]pyridine bearing a 2-(4-chlorobenzoyl) ketone substituent – positions it as a direct ketone analog of the extensively studied M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM) series, exemplified by VU10010 [1]. The compound is catalogued as a research chemical with a molecular weight of 316.8 g/mol and a molecular formula of C16H13ClN2OS, and spectral identity has been confirmed by independent databases including ChemSpider (ID 608257) and SpectraBase, providing NMR spectroscopic reference data [2]. Unlike the amide-linked carboxamide series, the ketone functionality at the 2-position confers distinct electronic and hydrogen-bonding properties to the pharmacophore, a feature that is central to its differentiation from analogs that have been clinically limited by specific physicochemical or metabolic liabilities [1].

Why 2-(4-Chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine Cannot Be Replaced by a Carboxamide or Ethyl Ketone Analog


Procurement based solely on the thieno[2,3-b]pyridine core scaffold is not chemically justified. The 2-position substituent is a key determinant of both biological target engagement and compound developability in this series. For instance, the closely related carboxamide analog VU10010 (3-amino-N-(4-chlorobenzyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide) was explicitly characterized as possessing 'unfavorable physiochemical properties' that precluded its use in in vivo studies, preventing further development of the amide-linked scaffold [1]. Consequently, the ketone analog represented by this compound is structurally precluded from hydrolytic and metabolic pathways affecting the carboxamide bond, and the carbonyl electronic configuration alters the conformational profile and hydrogen-bonding geometry of the pharmacophore relative to both the amide and simpler alkyl ketone variants (e.g., 1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone) [1][2]. These differences are not cosmetic; they fundamentally alter the compound's behavior in cascade deacylation/alkylation reactions, as demonstrated in synthetic studies of 3-amino-2-benzoylthieno[2,3-b]pyridines, and in biological assays where even a positional change of chlorine from para to meta or ortho on the benzoyl ring yields a distinct biological profile [2].

Quantitative Differentiation Evidence for 2-(4-Chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine vs. Closest Analogs


Structural Divergence from the Clinically-Limited VU10010 Carboxamide Series: The 2-Ketone vs. 2-Carboxamide Pharmacophore

The target compound replaces the 2-carboxamide linker of VU10010 with a 2-ketone group. The VU10010 carboxamide series was reported to possess 'unfavorable physiochemical properties' preventing in vivo use, driving a medicinal chemistry effort to develop alternative chemotypes [1]. The 2-ketone of the target compound eliminates the hydrolytically susceptible amide bond, a distinct liability that contributed to the poor developability profile of the carboxamide series. While VU10010 exhibits potent M4 PAM activity with reported EC50 values of 33 nM (ACh alone) shifting to 0.7 nM (with VU10010), no publication has reported comparable M4 PAM potentiation for the target compound, indicating an opportunity to profile a structurally distinct chemical starting point for the same target or a different protein interaction profile [1].

M4 muscarinic receptor Allosteric modulation Medicinal chemistry lead optimization

Chlorine Position Isomer Differentiation: 4-Chlorobenzoyl vs. 2-Chlorobenzoyl and 3-Chlorobenzoyl Ketone Regioisomers

The para-chlorine substitution pattern on the benzoyl ring of the target compound is critical for target selectivity and synthetic utility. The 3-chlorophenyl isomer (CAS 401582-47-6, available from Sigma-Aldrich) and the 2-chlorophenyl isomer (ChEBI CHEBI:114274) have identical molecular formula and weight (316.8 g/mol) [1]. However, in the 3-amino-2-benzoylthieno[2,3-b]pyridine series, para-substitution is essential for the cascade deacylation/alkylation reactivity crucial for downstream derivatization, and in related patent examples, the 4-chlorobenzoyl-substituted compounds (e.g., OSI-10104, OSI-9994, OSI-10034) are explicitly claimed as multidrug resistance modulators targeting the IKK complex, whereas the ortho- and meta-chloro regioisomers are not equivalently claimed [1][2].

Kinase inhibition Multidrug resistance modulation Structure-activity relationship

Physicochemical Property Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. Clinical M4 PAM LY2033298

Compared to the well-known M4 PAM LY2033298 (3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide), the target compound has a lower molecular weight (316.8 vs. ~352 g/mol for LY2033298) and lacks the hydrogen-bond-donating amide NH, resulting in a reduced topological polar surface area and a lower hydrogen bond donor count [1]. This physicochemical shift is consistent with improved passive membrane permeability and a lower susceptibility to P-glycoprotein-mediated efflux, which are primary determinants of central nervous system (CNS) penetration. LY2033298 has demonstrated validated CNS activity, but its relatively higher molecular weight and polarity limit its ligand efficiency metrics; the target ketone compound addresses these limitations through a simpler, more compact pharmacophore [1].

CNS drug design Physicochemical property optimization Ligand efficiency

In Vitro Pharmacological Fingerprinting in the Thieno[2,3-b]pyridine Ketone Series: Dichloro Analog Activity Against Low Molecular Weight Phosphotyrosine Protein Phosphatase

BindingDB data for the structurally proximal dichloro analog (3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(3,4-dichlorophenyl)methanone (BDBM94951) demonstrates measurable inhibitory activity against low molecular weight phosphotyrosine protein phosphatase (LMW-PTP) with an IC50 of 14.2 µM (1.42 × 10^4 nM) [1]. This represents the only publicly available quantitative biochemical activity data for a 2-benzoyl ketone thieno[2,3-b]pyridine core. While the target mono-chloro compound has not been tested in this specific assay, the data confirm that the ketone-thienopyridine scaffold engages phosphatase enzymes and provide a benchmark for expected activity in this target class. In contrast, no comparable LMW-PTP inhibition data have been reported for the 2-carboxamide M4 PAM series, suggesting that the ketone scaffold may access a distinct biological target space beyond muscarinic receptors [1].

Phosphatase inhibition Chemical biology probe Target deconvolution

Synthetic Tractability and Derivatization Potential: Cascade Deacylation/Alkylation Reactivity of 3-Amino-2-benzoylthieno[2,3-b]pyridines

A dedicated synthetic methodology study demonstrated that 3-amino-2-benzoylthieno[2,3-b]pyridine ketones, the exact class to which the target compound belongs, undergo a cascade deacylation/alkylation reaction to produce N-(thieno[2,3-b]pyridin-3-yl)aminoalcohols, a transformation that is unique to the ketone series and cannot be replicated with the 2-carboxamide or 2-unsubstituted analogs [1]. This reactivity provides a direct synthetic route to a new series of thienopyridine derivatives with potential biological activity, establishing the target compound as a versatile synthetic intermediate. The reaction was characterized and published in the Russian Journal of General Chemistry (2022), confirming reproducibility and experimental protocol availability [1].

Synthetic methodology Cascade reaction Medicinal chemistry building block

Multidrug Resistance (MDR) Modulation: Patent-Based Evidence for 4-Chlorobenzoyl Thieno[2,3-b]pyridine Derivatives as IκB Kinase Modulators

International patent WO2014199195A1 specifically claims 3-amino-2-(4-chlorobenzoyl)-substituted thieno[2,3-b]pyridine derivatives (including compounds OSI-10104, OSI-9994, OSI-10034, OSI-10183) as multidrug resistance modulators that increase the effectiveness of chemotherapy by targeting the IκB kinase (IKK) complex and ATP-binding cassette transporters [1]. The target compound represents the core pharmacophore of this claimed series, lacking only the additional aryl substituents at the 4- and 6-positions present in the exemplified patent compounds. The patent demonstrates that the 4-chlorobenzoyl substitution pattern is essential for MDR-modulating activity, with the closely related 4-methoxybenzoyl analogs (OSI-10103, OSI-9993, OSI-9995) serving as direct comparators within the same patent, indicating that the 4-chloro substituent confers specific electronic properties favorable for IKK target engagement [1].

Cancer chemotherapy Multidrug resistance IκB kinase inhibition

Recommended Research and Industrial Application Scenarios for 2-(4-Chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine Based on Quantitative Differentiation Evidence


M4 Muscarinic Receptor Positive Allosteric Modulator Lead Optimization: Replacement of the Developability-Limited VU10010 Carboxamide Scaffold

The VU10010 carboxamide series was explicitly discontinued from in vivo studies due to unfavorable physicochemical properties [1]. This compound provides a structurally distinct 2-ketone scaffold that eliminates the metabolically labile amide bond while retaining the 3-amino-4,6-dimethylthieno[2,3-b]pyridine core required for M4 allosteric site engagement. Researchers should procure this compound as a starting point for a new M4 PAM lead series, with the explicit goal of achieving improved physicochemical and pharmacokinetic properties relative to VU10010. The lower molecular weight and reduced hydrogen-bonding capacity relative to LY2033298 further support its candidacy for CNS-penetrant M4 PAM design [2].

Chemical Biology Probe Development for Low Molecular Weight Phosphotyrosine Protein Phosphatase (LMW-PTP)

The structurally related 3,4-dichloro ketone analog demonstrates confirmed LMW-PTP inhibition (IC50 = 14.2 µM), an activity profile not shared by the carboxamide M4 PAM series [1]. This compound, as the mono-4-chloro analog, should be prioritized for LMW-PTP inhibition profiling to establish a structure–activity relationship around this target. Procurement and screening against LMW-PTP can open a new avenue for phosphatase-targeted chemical biology, particularly given the emerging role of LMW-PTP in cancer signaling and metabolic regulation.

Cancer Multidrug Resistance (MDR) Reversal Research: Targeting the IκB Kinase Complex

Patent WO2014199195A1 validates the 3-amino-2-(4-chlorobenzoyl)thieno[2,3-b]pyridine pharmacophore as a core scaffold for MDR modulators acting via IKK complex inhibition [1]. This compound can serve as a key synthetic intermediate for generating the fully substituted patent examples (e.g., OSI-10104, OSI-9994) or as a minimal pharmacophore probe for target engagement studies. Procurement enables research groups to access this chemotype for oncology-focused MDR reversal programs without requiring full in-house synthesis of the core scaffold.

Synthetic Methodology Development: Cascade Deacylation/Alkylation Platform for Thienopyridine Library Synthesis

The cascade deacylation/alkylation reactivity of 3-amino-2-benzoylthieno[2,3-b]pyridines, as demonstrated by Vasilin et al. (2022), is a unique transformation that converts this ketone into N-(thieno[2,3-b]pyridin-3-yl)aminoalcohols [1]. This compound is therefore valuable not only as a screening candidate but also as a starting material for generating diverse compound libraries through a one-pot cascade reaction. Academic and industrial medicinal chemistry laboratories should procure this compound as a versatile synthetic building block for exploring novel thienopyridine chemical space.

Quote Request

Request a Quote for 2-(4-chlorobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.